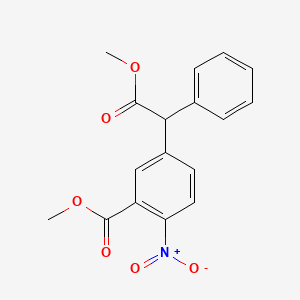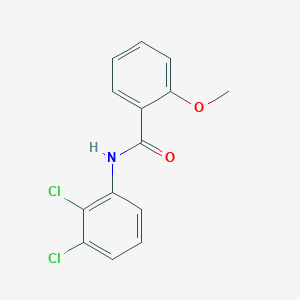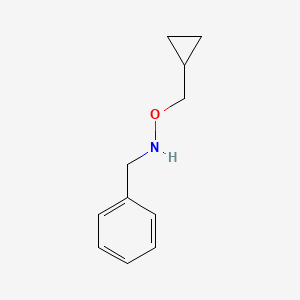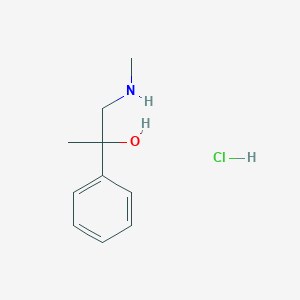
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C11H11NO3. It features a di-substituted acetylene residue capped at either end by di-methylhydroxy and 4-nitrobenzene groups
Vorbereitungsmethoden
The synthesis of 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol typically involves the reaction of 4-nitrobenzaldehyde with acetylene derivatives under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol has several scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and activity . Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol can be compared with similar compounds like:
2-Methyl-4-phenylbut-3-yn-2-ol: Lacks the nitro group, resulting in different reactivity and applications.
2-Methyl-4-(3-nitrophenyl)but-3-yn-2-ol: Similar structure but with the nitro group in a different position, affecting its chemical behavior
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
33432-53-0 |
|---|---|
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H11NO3/c1-11(2,13)8-7-9-3-5-10(6-4-9)12(14)15/h3-6,13H,1-2H3 |
InChI-Schlüssel |
NLMHPYBHXGYQJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=CC=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12086464.png)
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12086468.png)
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)

![3-[(Phenylsulfanyl)methyl]benzoic acid](/img/structure/B12086499.png)

![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)
![4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol](/img/structure/B12086521.png)




